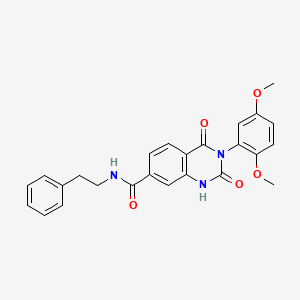

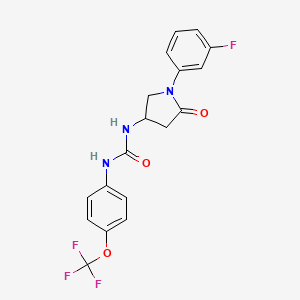

3-(2,5-dimethoxyphenyl)-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,5-dimethoxyphenyl)-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.475. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Strategies and Chemical Transformations

Research on related chemical frameworks emphasizes innovative synthetic routes and the exploration of chemical properties. For instance, the work by Saitoh et al. (2001) showcases a synthesis approach for tetrahydroisoquinoline and benzazepine derivatives, highlighting the Pummerer-type cyclization and the role of Lewis acids in facilitating cyclization processes. This study underscores the synthetic versatility of compounds with complex bicyclic structures akin to the target compound (Saitoh et al., 2001).

Potential Applications in Material Science and Catalysis

Further exploration into the reactivity and functionalization of similar compounds has led to advancements in material science and catalysis. For example, the study on organotin(IV) carboxylates by Xiao et al. (2013) demonstrates the synthesis and characterization of organotin carboxylates derived from amide carboxylic acids, presenting a novel class of compounds with potential applications in catalysis and materials chemistry (Xiao et al., 2013).

Exploration in Heterocyclic Chemistry

The diversity of heterocyclic chemistry is further exemplified by the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, as described by Abdallah et al. (2009). This research highlights the creation of novel compounds with intricate heterocyclic structures that could serve as scaffolds for further chemical exploration (Abdallah et al., 2009).

Implications for Photovoltaic Applications

Moreover, studies on the synthesis of cyanine dyes for dye-sensitized solar cells, such as the work by Wu et al. (2009), suggest that structurally similar compounds might have implications in enhancing the photoelectric conversion efficiency of solar cells. This research avenue indicates the potential utility of complex organic molecules in renewable energy technologies (Wu et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine, have been shown to target dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and is a common target for antimicrobial and anticancer drugs .

Mode of Action

This could result in disruption of nucleotide synthesis, affecting DNA replication and cell division .

Biochemical Pathways

The compound likely affects the folate pathway, given its potential interaction with Dihydrofolate reductase . This pathway is critical for the synthesis of nucleotides, which are essential for DNA replication and cell division. Disruption of this pathway can lead to cell death, particularly in rapidly dividing cells.

Pharmacokinetics

Similar compounds, such as 3-(2,5-dimethoxyphenyl)propanoic acid, have been found to be metabolites in certain species This suggests that the compound may be metabolized and eliminated by the body, affecting its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of Dihydrofolate reductase. This could lead to a decrease in nucleotide synthesis, disrupting DNA replication and cell division, and potentially leading to cell death .

Propiedades

IUPAC Name |

3-(2,5-dimethoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c1-32-18-9-11-22(33-2)21(15-18)28-24(30)19-10-8-17(14-20(19)27-25(28)31)23(29)26-13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,26,29)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSOLQNSGFSPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2864311.png)

![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2864313.png)

![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2864319.png)

![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)

![N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2864325.png)

![2-chloro-6-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2864326.png)

![N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2864329.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2864333.png)